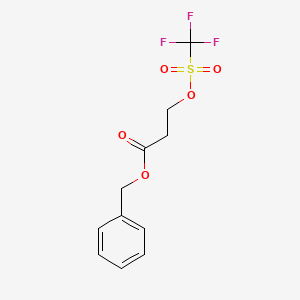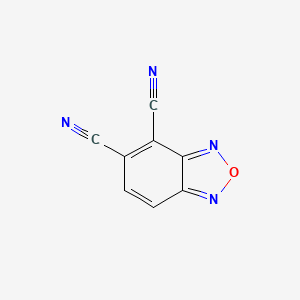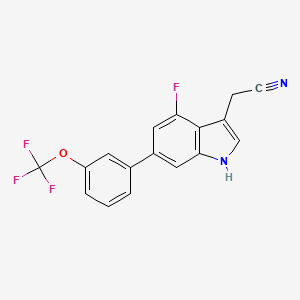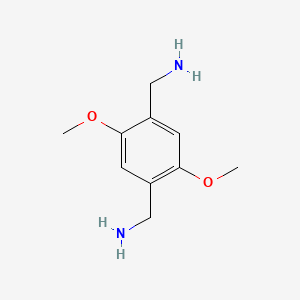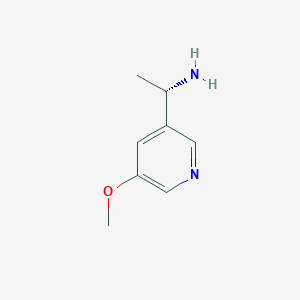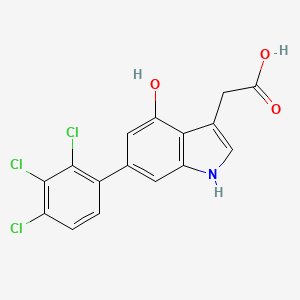
4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a trichlorophenyl group attached to an indole ring, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through several steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired purity levels.
化学反応の分析
Types of Reactions
4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
4-Hydroxyindole-3-acetic acid: A metabolite of psilocybin and psilocin with similar biological activities.
Uniqueness
4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This structural modification enhances its stability and potential therapeutic applications compared to other indole derivatives.
特性
分子式 |
C16H10Cl3NO3 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC名 |
2-[4-hydroxy-6-(2,3,4-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10Cl3NO3/c17-10-2-1-9(15(18)16(10)19)7-3-11-14(12(21)4-7)8(6-20-11)5-13(22)23/h1-4,6,20-21H,5H2,(H,22,23) |
InChIキー |
CMVHPZJTTYQHEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=CC3=C(C(=C2)O)C(=CN3)CC(=O)O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


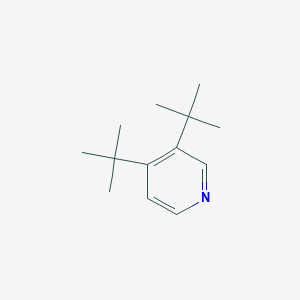
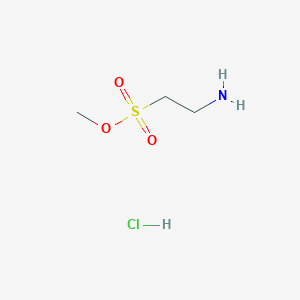
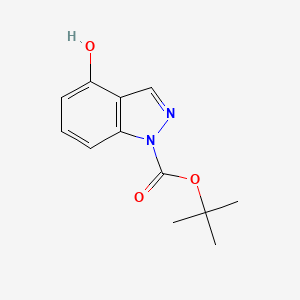
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
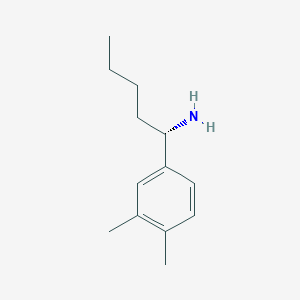
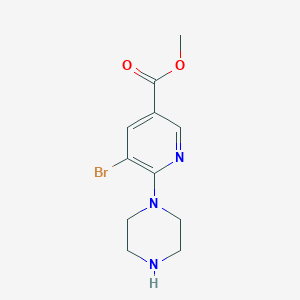
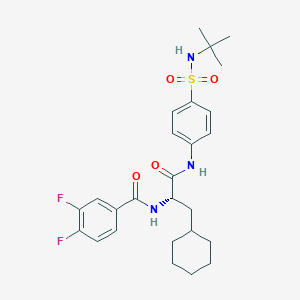
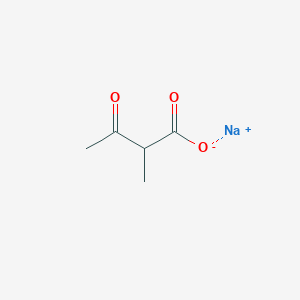
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
